For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure and Stereochemistry of (DHQ)₂PHAL
This technical guide provides a comprehensive overview of the structure, stereochemistry, and applications of (DHQ)₂PHAL, a critical chiral ligand in modern asymmetric synthesis.
Core Structure and Stereochemistry
(DHQ)₂PHAL, with the full chemical name Hydroquinine 1,4-phthalazinediyl diether, is a dimeric cinchona alkaloid derivative.[1][2] It is constructed from two dihydroquinine (DHQ) units linked by a phthalazine (PHAL) spacer. Dihydroquinine is derived from the natural alkaloid quinine through the reduction of its vinyl group.[3]
The remarkable efficacy of (DHQ)₂PHAL as a chiral ligand stems from its well-defined three-dimensional structure. The rigid quinuclidine core of the dihydroquinine units creates a chiral pocket around the active catalytic center. This steric environment dictates the facial selectivity of the oxidation of prochiral olefins, leading to high enantioselectivities in reactions like the Sharpless Asymmetric Dihydroxylation.[4]
(DHQ)₂PHAL and its "pseudoenantiomer," (DHQD)₂PHAL (derived from dihydroquinidine), provide access to opposite enantiomers of the diol product.[4] This predictability is a cornerstone of their utility in targeted synthesis.
Physicochemical and Structural Data
The following table summarizes key quantitative data for (DHQ)₂PHAL.
| Property | Value |
| CAS Number | 140924-50-1 |
| Molecular Formula | C₄₈H₅₄N₆O₄ |
| Molecular Weight | 778.98 g/mol |
| Appearance | White to beige crystalline powder |
| Melting Point | 178 °C (decomposes) |
| Purity | ≥95% |
Role in Asymmetric Dihydroxylation
(DHQ)₂PHAL is a key component of the commercially available reagent mixture AD-mix-α. This mixture facilitates the Sharpless Asymmetric Dihydroxylation, a powerful method for converting prochiral olefins into chiral vicinal diols with high enantiomeric excess.
The AD-mix-α formulation is a carefully balanced system containing the chiral ligand, an osmium source, a re-oxidant, and a buffer.
The catalytic cycle for the Sharpless Asymmetric Dihydroxylation is initiated by the reaction of osmium tetroxide with the chiral ligand (DHQ)₂PHAL to form a chiral osmium-ligand complex. This complex then coordinates with the olefin and undergoes a [3+2] cycloaddition to form an osmate ester, which is subsequently hydrolyzed to release the chiral diol and a reduced osmium species. The stoichiometric oxidant, typically potassium ferricyanide, regenerates the active osmium(VIII) catalyst, allowing the cycle to continue.
Experimental Protocols
A. General Protocol for Sharpless Asymmetric Dihydroxylation
This protocol is a representative example for the dihydroxylation of an olefin using AD-mix-α.
Methodology:
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Reaction Setup: In a round-bottomed flask, dissolve AD-mix-α (commercially available or prepared from its components) in a 1:1 mixture of tert-butanol and water. Stir the mixture at room temperature until two clear phases are observed.
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Cooling: Cool the biphasic mixture to 0 °C in an ice bath.
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Substrate Addition: Add the olefin substrate to the cooled reaction mixture.
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Reaction: Stir the mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Quenching: Upon completion, quench the reaction by adding solid sodium sulfite and stirring for one hour.
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral diol.
B. Protocol for Product Characterization by NMR Spectroscopy
Sample Preparation:
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Dissolve a small amount of the purified diol product in a suitable deuterated solvent (e.g., CDCl₃).
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Add a small amount of tetramethylsilane (TMS) as an internal standard.
¹H-NMR Spectroscopy:
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Acquire the ¹H-NMR spectrum on a suitable spectrometer (e.g., 400 MHz).
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Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.
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Analyze the chemical shifts, integration, and coupling constants to confirm the structure of the diol product.
¹³C-NMR Spectroscopy:
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Acquire the ¹³C-NMR spectrum.
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Analyze the chemical shifts to confirm the carbon framework of the product.
C. Protocol for Enantiomeric Excess (e.e.) Determination by Chiral HPLC
Methodology:
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Sample Preparation: Prepare a dilute solution of the purified diol in the mobile phase.
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Chromatography: Inject the sample onto a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
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Elution: Use an appropriate mobile phase, typically a mixture of hexanes and isopropanol, at a constant flow rate.
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Detection: Monitor the elution profile using a UV detector at a suitable wavelength.
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Analysis: The two enantiomers will exhibit different retention times. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
